![molecular formula C9H16ClN3O B1443186 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride CAS No. 1258650-44-0](/img/structure/B1443186.png)

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride

Vue d'ensemble

Description

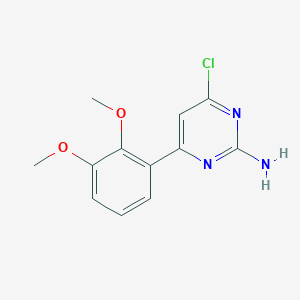

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 895572-60-8 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound’s structure is valuable due to the presence of the 1,2,4-oxadiazole moiety, which is known for its medicinal properties . It can be used as a pharmacophore, the part of a molecule responsible for its biological activity, in the design of new drugs. Its potential applications include the development of new therapies for diseases where modulation of central nervous system (CNS) activity is beneficial.

Agriculture

The 1,2,4-oxadiazole ring found in this compound is associated with broad-spectrum agricultural biological activities . It can be used in the design of novel pesticides, fungicides, and herbicides. Its efficacy in controlling a variety of pests and plant diseases makes it a valuable asset in agricultural research and development.

Material Science

In material science, the compound’s derivatives can be explored for the creation of new materials with unique properties. The 1,2,4-oxadiazole skeleton has been identified as promising for constructing high explosives with balanced detonation and safety properties . This suggests potential applications in the development of safer and more efficient explosive materials.

Environmental Science

Environmental science can benefit from the use of this compound in the development of nematicides, which are chemicals used to control nematodes that affect plant health . Its role in the synthesis of environmentally friendly pesticides can help reduce the ecological impact of chemical treatments.

Biochemistry

In biochemistry, the compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features. The 1,2,4-oxadiazole ring is known to interact with various biological targets, which can be leveraged to understand biochemical pathways and develop inhibitors for specific enzymes or receptors .

Pharmacology

Pharmacologically, the compound can be used in the synthesis of molecules with anti-inflammatory and analgesic properties . Its structure allows for the creation of derivatives that can act on specific biological pathways, leading to the development of new drugs with targeted therapeutic effects.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins essential for the survival of infectious organisms .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets via hydrogen bonding due to the electronegativity of nitrogen and oxygen atoms in their structure .

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways essential for the growth and survival of infectious organisms .

Result of Action

Based on the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth of infectious organisms, leading to their eventual death .

Propriétés

IUPAC Name |

5-methyl-3-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYENCLAOVJEZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)